Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate
Overview
Description
Physical And Chemical Properties Analysis
“Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate” has a molecular weight of 223.25 g/mol. More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in oxidative routes to create the heterocyclic cores of benzothiazole natural products, such as the benzothiazole core of violatinctamine and erythrazole A (Blunt et al., 2015). This biomimetic oxidative route from N-acetyldopamine and cysteine methyl ester highlights the compound's utility in mimicking natural product synthesis pathways.
Biological Activities
The benzothiazole derivatives, including those related to this compound, have been evaluated for their biological activities. Studies have shown that benzothiazole derivatives exhibit activity against various biological targets. For example, certain benzothiazoles have been tested for efficacy against parasites, displaying significant activity against stages of species such as Acanthocheilonema viteae and Brugia spp. (Zahner et al., 1990). This suggests the potential of this compound derivatives in antiparasitic research.
Future Directions
Benzothiazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them interesting candidates for further evaluation of their efficacy in the treatment of microbial, tubercular, and malarial diseases .
Mechanism of Action
Benzothiazoles
, which is the core structure in Methyl 6-methoxy-1,2-benzothiazole-3-carboxylate, are a class of heterocyclic aromatic compounds that have been studied for various biological activities . They have been found to have potential applications in medicinal chemistry due to their diverse biological activities .
Biochemical Pathways
Benzothiazoles can affect a variety of biochemical pathways depending on their specific structures and the targets they interact with .
Result of Action
The effects would depend on the compound’s specific targets and the changes it induces in cellular processes .
properties
IUPAC Name |
methyl 6-methoxy-1,2-benzothiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-11-9(7)10(12)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFCWVEJBGZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NS2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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